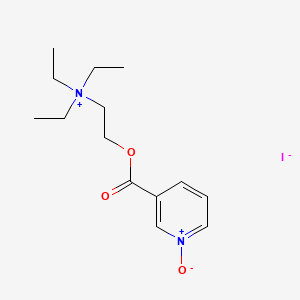
2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide is a complex organic compound that features a pyridine ring, a carbonyl group, and an ammonium iodide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide typically involves the reaction of 3-pyridinecarboxylic acid with triethylamine and subsequent iodination. The process may include the following steps:
Formation of the Pyridine Derivative: 3-pyridinecarboxylic acid is reacted with an appropriate alcohol under acidic conditions to form the ester.
Ammonium Salt Formation: The ester is then reacted with triethylamine to form the ammonium salt.
Iodination: The ammonium salt is treated with iodine to form the iodide.
Oxidation: The final step involves the oxidation of the nitrogen atom to form the N-oxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.
化学反应分析
Types of Reactions
2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding amine.
Substitution: The iodide can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be employed under appropriate conditions.
Major Products Formed
Oxidation: Further oxidized products, potentially leading to ring-opening or other structural modifications.
Reduction: The corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with DNA/RNA: Affecting gene expression and protein synthesis.
Modulating Cellular Pathways: Influencing signaling pathways and cellular responses.
相似化合物的比较
Similar Compounds
- 2-((3-Pyridinylcarbonyl)oxy)-N,N,N-trimethylethanaminium iodide N-oxide
- 2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium bromide N-oxide
Uniqueness
2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide is unique due to its specific structural features, such as the presence of the iodide and N-oxide functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
51505-45-4 |
|---|---|
分子式 |
C14H23IN2O3 |
分子量 |
394.25 g/mol |
IUPAC 名称 |
triethyl-[2-(1-oxidopyridin-1-ium-3-carbonyl)oxyethyl]azanium;iodide |
InChI |
InChI=1S/C14H23N2O3.HI/c1-4-16(5-2,6-3)10-11-19-14(17)13-8-7-9-15(18)12-13;/h7-9,12H,4-6,10-11H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
MDHOVBIYMTUKOD-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](CC)(CC)CCOC(=O)C1=C[N+](=CC=C1)[O-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















